3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide
Description
BenchChem offers high-quality 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-(3-propan-2-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S2/c1-18(2)20-7-5-8-21(17-20)26-25(29)24-23(10-15-32-24)33(30,31)28-13-11-27(12-14-28)22-9-4-6-19(3)16-22/h4-10,15-18H,11-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYJTNCBXIUEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC(=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound interacts with its target to inhibit its function, leading to its anti-tubercular activity.
Biological Activity
The compound 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is a thiophene-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological attributes, combined with a piperazine moiety and a sulfonamide group. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including the compound .
- Cell Proliferation Inhibition : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it has been reported that related thiophene derivatives exhibit IC50 values in the low micromolar range against Hep3B liver cancer cells, suggesting potent antiproliferative activity .
- Induction of Apoptosis : Mechanistic studies indicate that compounds similar to this thiophene derivative can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
- Tubulin Interaction : The thiophene ring enhances binding to tubulin, mimicking the action of known anticancer agents like Combretastatin A-4 (CA-4). This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| K562 (CML) | 2.5 | Apoptosis via caspase activation | |
| Hep3B | 5.46 | Tubulin binding and spheroid formation disruption | |
| Various | <11.6 | Cell cycle arrest in G2/M phase |
Neuropharmacological Effects
In addition to anticancer properties, there is emerging evidence regarding the neuropharmacological effects of thiophene derivatives.
- Dopamine Receptor Modulation : Some studies suggest that similar compounds can selectively modulate dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. This modulation may lead to protective effects against neurodegeneration .
- Anti-inflammatory Activity : Research indicates that certain thiophene derivatives possess anti-inflammatory properties, potentially through inhibition of inflammatory cytokines and mediators, although specific data on the compound remains limited.
Structure-Activity Relationship (SAR)
The biological activity of thiophene carboxamide derivatives is closely linked to their structural components:
- Thiophene Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
- Piperazine Moiety : Influences receptor binding and selectivity.
- Sulfonamide Group : May enhance solubility and bioavailability.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide exhibit significant antidepressant properties. A study highlighted the efficacy of related piperazine derivatives in modulating serotonin receptors, suggesting potential applications in treating major depressive disorder (MDD) and anxiety disorders. These compounds act by enhancing serotonergic neurotransmission, which is crucial for mood regulation .
Antinociceptive Effects
The compound's structural analogs have been investigated for their antinociceptive (pain-relieving) properties. In preclinical models, certain derivatives demonstrated effectiveness in reducing neuropathic pain through modulation of pain pathways involving the central nervous system. The mechanism is believed to involve the inhibition of specific receptors associated with pain perception, making it a candidate for developing new analgesics .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of thiophene-based compounds. Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents to combat resistant strains .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
